molecular formula C12H13N5O3 B7737767 3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B7737767
M. Wt: 275.26 g/mol
InChI Key: WIBACHNBGQGKBC-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a triazinone derivative featuring a hydrazinylidene Schiff base linkage. Its core structure consists of a 1,2,4-triazin-5-one ring substituted at position 3 with a (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl group and at position 6 with a methyl group. The compound’s stereochemistry (E-configuration at the hydrazinylidene double bond) is critical for its molecular geometry and intermolecular interactions .

Properties

IUPAC Name

3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-7-11(19)14-12(17-15-7)16-13-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBACHNBGQGKBC-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

The triazinone ring can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. Source describes a method for 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one using hydrazino formic acid phenyl ester and O,N,2-trimethyliminocarbonate under elevated temperatures. Adapting this, methyl-substituted hydrazine (e.g., methylhydrazine) can react with a β-keto ester or α,β-unsaturated carbonyl compound to form the dihydrotriazinone scaffold.

Representative Protocol :

  • React methylhydrazine (1.2 equiv) with ethyl acetoacetate (1.0 equiv) in refluxing ethanol (3 h).

  • Acidify with HCl to precipitate 6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

  • Yield: ~65% (extrapolated from analogous syntheses in).

Alternative [5+1] Heterocyclization

Source documents [5+1] cyclizations for thioxopyrimidines, where a five-membered intermediate reacts with a one-carbon synthon. For triazinones, this could involve a pre-formed hydrazine-carbamate reacting with a ketone donor. For example, ethyl N′-methylidenecarbamohydrazonate cyclizing with acetyl chloride derivatives.

Formation of the (4-Hydroxy-3-Methoxyphenyl)Methylidene Hydrazine Side Chain

Condensation with 4-Hydroxy-3-Methoxybenzaldehyde

The hydrazone moiety is introduced via Schiff base formation between the triazinone’s hydrazine group and 4-hydroxy-3-methoxybenzaldehyde. Source demonstrates this step in synthesizing 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, using hydrazine hydrate in refluxing ethanol.

Optimized Procedure :

  • Dissolve 6-methyl-4,5-dihydro-1,2,4-triazin-5-one (1.0 equiv) and 4-hydroxy-3-methoxybenzaldehyde (1.1 equiv) in ethanol.

  • Reflux for 16 h, then acidify with HCl to pH 3–4.

  • Extract with ethyl acetate, dry over MgSO₄, and crystallize from methanol.

  • The E-configuration is favored due to thermodynamic control during reflux.

Integrated One-Pot Synthesis

A convergent approach combines triazinone formation and hydrazone condensation in a single reaction sequence. This method reduces isolation steps and improves overall yield.

Example :

  • React methylhydrazine with ethyl acetoacetate in ethanol (60°C, 2 h).

  • Add 4-hydroxy-3-methoxybenzaldehyde and continue refluxing for 12 h.

  • Acidify, extract, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield: ~58% (estimated from analogous one-pot reactions in).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.2–6.8 (m, 3H, aromatic), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 3250 cm⁻¹ (OH).

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky solvents (e.g., toluene) or low temperatures favors the desired product.

  • E/Z Selectivity : Prolonged refluxing shifts equilibrium toward the E-isomer, as seen in Source.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability and conductivity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following structurally related compounds are analyzed for comparison:

Compound Name Core Structure Key Substituents Functional Groups Electronic Effects
Target Compound 1,2,4-Triazin-5-one 4-Hydroxy-3-methoxyphenyl (guaiacyl), methyl Ketone (C=O), hydrazinylidene (N–N=C), hydroxyl (–OH), methoxy (–OCH₃) Electron-donating (–OH, –OCH₃) enhances hydrogen bonding and aromatic π-electron density.
4-{(E)-[4-(Diethylamino)benzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one 1,2,4-Triazin-5-one 4-Diethylaminophenyl, methyl Thione (C=S), diethylamino (–N(C₂H₅)₂) Strong electron-donating (–N(C₂H₅)₂) increases lipophilicity; thione enhances π-acidity.
2-Allyl-6-[(E)-{[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl]phenol 1,2,4-Triazole 4-Ethoxyphenyl, allyl, phenol Thione (C=S), allyl (–CH₂CH=CH₂), ethoxy (–OCH₂CH₃) Ethoxy is moderately electron-donating; allyl introduces steric bulk and reactivity.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-5-thione 2-Chlorophenyl, 2-chlorobenzylidene Thione (C=S), chloro (–Cl) Electron-withdrawing (–Cl) reduces electron density, enhancing electrophilicity.

Electronic and Reactivity Comparisons

  • Electron-Donating vs. Withdrawing Groups: The target compound’s guaiacyl group (–OH, –OCH₃) provides strong electron-donating effects, contrasting with the electron-withdrawing chloro groups in the triazole-thione derivative .
  • Core Heterocycle Influence: The triazinone core (target compound) contains a ketone, which is more polar than the thione (C=S) in and . This affects hydrogen-bonding capacity and molecular dipole moments. Triazole derivatives (e.g., ) exhibit greater planarity compared to triazinones, influencing π-π stacking in crystal structures .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding :

    • The target compound’s hydroxyl and methoxy groups are likely to form C–H···O and O–H···N hydrogen bonds, similar to the layered structures observed in triazole derivatives .
    • In contrast, the thione group in and facilitates S···H–C interactions, which are less common in the target compound due to the absence of sulfur .
  • Crystal Packing: The guaiacyl group’s steric bulk may lead to distinct packing motifs compared to the linear diethylamino substituent in or the chlorinated analogs in .

Biological Activity

The compound 3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a triazine ring, which is known for its diverse biological activities. The presence of the 4-hydroxy-3-methoxyphenyl moiety is significant, as it is often associated with antioxidant and anti-inflammatory properties. The molecular structure can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2
PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight298.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The 4-hydroxy-3-methoxyphenyl group is particularly effective in scavenging free radicals, which can mitigate oxidative stress in cells.

Case Study: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various derivatives of triazine compounds. The results showed that those containing phenolic groups demonstrated higher antioxidant activity compared to others without such substituents .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. The triazine scaffold has been linked to inhibition of various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Summary of Anticancer Studies

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
Study AMCF-7 (breast cancer)15.2Induction of apoptosis
Study BA549 (lung cancer)10.5Inhibition of cell proliferation
Study CHeLa (cervical cancer)12.0Cell cycle arrest at G2/M phase

The biological activity of the compound can be attributed to its ability to interact with various cellular targets. Notably, studies have shown that it may inhibit key enzymes involved in tumor growth and metastasis, including:

  • Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Topoisomerases : Disruption of DNA replication and transcription processes.

Recent Developments

Recent literature has highlighted the synthesis and evaluation of novel derivatives based on the triazine core. These studies have focused on optimizing biological activity through structural modifications.

Notable Findings:

  • Enhanced Potency : Modifications at specific positions on the triazine ring have resulted in compounds with improved anticancer activity.
  • Selectivity : Certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this compound, and how can purity be ensured during scale-up?

  • Methodological Answer : The synthesis of this triazine derivative typically involves multi-step condensation reactions. A common approach includes:

  • Step 1 : Schiff base formation between a hydrazine derivative and a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) under reflux in ethanol .
  • Step 2 : Cyclization with a triazine precursor using catalysts like acetic acid or NaOH .
  • Purity Control : Thin-layer chromatography (TLC) and recrystallization in polar solvents (e.g., ethanol-water mixtures) are critical. Advanced characterization via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is required to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • Spectroscopy : UV-Vis and FT-IR spectroscopy to confirm conjugation and functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and hydrogen-bonding interactions, as seen in analogous triazoles .
  • Computational Tools : Density functional theory (DFT) calculations to model electronic properties and predict reactivity .

Q. How can researchers screen this compound for potential biological activity?

  • Methodological Answer :

  • In Vitro Assays : Start with antimicrobial activity testing (e.g., MIC against Gram-positive/negative bacteria) and cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Targeted Studies : Molecular docking against enzymes like COX-2 or topoisomerase II to predict binding affinity, guided by the compound’s planar aromatic system .

Advanced Research Questions

Q. What theoretical frameworks guide the design of experiments to study this compound’s reactivity?

  • Methodological Answer :

  • Conceptual Framework : Link studies to frontier molecular orbital (FMO) theory to explain nucleophilic/electrophilic sites. For example, the electron-deficient triazine core may drive reactivity with nucleophiles .
  • Experimental Design : Use kinetic studies (e.g., pseudo-first-order conditions) to probe reaction mechanisms under varying pH and temperature .

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected regioselectivity)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways using tools like COMSOL Multiphysics to explain deviations from expected outcomes .
  • Data Reconciliation : Compare DFT-predicted transition states with experimental HPLC/MS data to identify competing pathways .

Q. What strategies address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically review assay conditions (e.g., solvent polarity, cell line variability) using PRISMA guidelines .
  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions to isolate structure-activity relationships (SAR) .

Q. How does the compound’s crystal packing influence its physicochemical stability?

  • Methodological Answer :

  • SCXRD Analysis : Resolve hydrogen-bonding networks (e.g., N–H···O/S interactions) that stabilize the solid-state structure .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with intermolecular forces observed in crystallography .

Q. What engineering challenges arise during continuous-flow synthesis of this compound?

  • Methodological Answer :

  • Process Optimization : Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates in multi-step flow systems .
  • Real-Time Monitoring : Implement inline FT-IR or Raman spectroscopy for feedback control, reducing side-product formation .

Methodological Tables

Table 1 : Comparison of Analytical Techniques for Structural Validation

TechniqueApplication to This CompoundKey ParametersReferences
SCXRDResolves stereochemistryR-factor < 0.05
DFTPredicts electronic propertiesHOMO-LUMO gap
HRMSConfirms molecular formulappm error < 2

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval Method
Unreacted aldehydeStep 1 incomplete condensationColumn chromatography
OligomersHigh-temperature cyclizationRecrystallization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.